molecular formula C6H6BrN3 B13463292 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 2111571-14-1

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B13463292
CAS No.: 2111571-14-1
M. Wt: 200.04 g/mol
InChI Key: UBLHJBJTBNXWNH-UHFFFAOYSA-N
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Description

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-methyl-1H-pyrazole with acetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the pyrazole ring.

Scientific Research Applications

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and the acetonitrile group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

CAS No.

2111571-14-1

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-(3-bromo-1-methylpyrazol-4-yl)acetonitrile

InChI

InChI=1S/C6H6BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2H2,1H3

InChI Key

UBLHJBJTBNXWNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)CC#N

Origin of Product

United States

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